

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one chemical properties

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Compound of Interest

Compound Name: 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

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An In-depth Technical Guide to **5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one emerges as a compound of significant interest at the intersection of privileged structural motifs in medicinal chemistry. Its architecture combines the indanone core, a scaffold present in numerous pharmacologically active agents, with the versatile nitro group, a known pharmacophore and a precursor to other key functional groups.^[1] The indanone moiety is famously represented in drugs such as Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and is associated with a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.^{[1][2]}

Simultaneously, the nitro group is a powerful modulator of a molecule's electronic properties and biological function. It is a key component in various antimicrobial and antineoplastic drugs, often exerting its effect through redox-mediated mechanisms that can be toxic to pathogens or cancer cells.^{[3][4]} The presence of both a bromine atom and a nitro group on the aromatic ring offers a rich platform for synthetic diversification, opening avenues for nucleophilic aromatic substitution or cross-coupling reactions to generate extensive compound libraries.

This guide provides a comprehensive technical profile of **5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one** (CAS No. 723760-74-5), synthesizing available data from structurally related analogues to predict its chemical properties, spectroscopic signatures, reactivity, and potential applications. While experimental data on this specific molecule is scarce, this document serves as a foundational resource for researchers aiming to explore its synthetic utility and biological significance.

Part 1: Physicochemical and Spectroscopic Profile

Due to the limited availability of direct experimental data, the properties of **5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one** are predicted based on its functional groups and data from analogous compounds such as 5-bromo-1-indanone and other nitro-aromatic species.^{[5][6]}

Predicted Physicochemical Properties

Property	Predicted Value / Observation	Rationale
Molecular Formula	C ₉ H ₆ BrNO ₃	Based on chemical structure.
Molecular Weight	256.06 g/mol	Calculated from the molecular formula.
Appearance	Likely a yellow to off-white solid.	The nitro-aromatic group often imparts color. Related indanones are solids. ^[7]
Melting Point	Expected to be a solid with a defined melting point, likely >100 °C.	The rigid, planar structure and polar groups suggest strong intermolecular forces.
Solubility	Likely soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in nonpolar solvents; insoluble in water.	Based on the polarity of the ketone and nitro groups, and the overall organic character.
CAS Number	723760-74-5	^[8]

Anticipated Spectroscopic Signatures

A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. The following are the expected spectral features:

- **^1H NMR Spectroscopy:**
 - Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm). The proton at C7 (adjacent to the carbonyl) will likely be deshielded compared to the proton at C4.
 - Aliphatic Protons: Two triplets are expected for the methylene groups at C2 and C3 (~2.7-3.2 ppm), showing coupling to each other.
- **^{13}C NMR Spectroscopy:**
 - Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (~190-200 ppm).
 - Aromatic Carbons: Six distinct signals, with carbons attached to the bromine (C5) and nitro group (C6) showing characteristic shifts. The carbon bearing the nitro group will be significantly deshielded.
 - Aliphatic Carbons: Two signals corresponding to the methylene carbons at C2 and C3.
- **Infrared (IR) Spectroscopy:**
 - C=O Stretch: A strong, sharp absorption band around $1700\text{-}1720\text{ cm}^{-1}$, typical for an α,β -unsaturated ketone conjugated with an aromatic ring.
 - NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric (~1520-1560 cm^{-1}) and symmetric (~1340-1380 cm^{-1}) stretching vibrations of the nitro group.
 - C-Br Stretch: A band in the fingerprint region.
- **Mass Spectrometry (MS):**
 - Molecular Ion (M^+): A prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two peaks at m/z 255 and 257.

Part 2: Synthesis, Reactivity, and Potential Applications

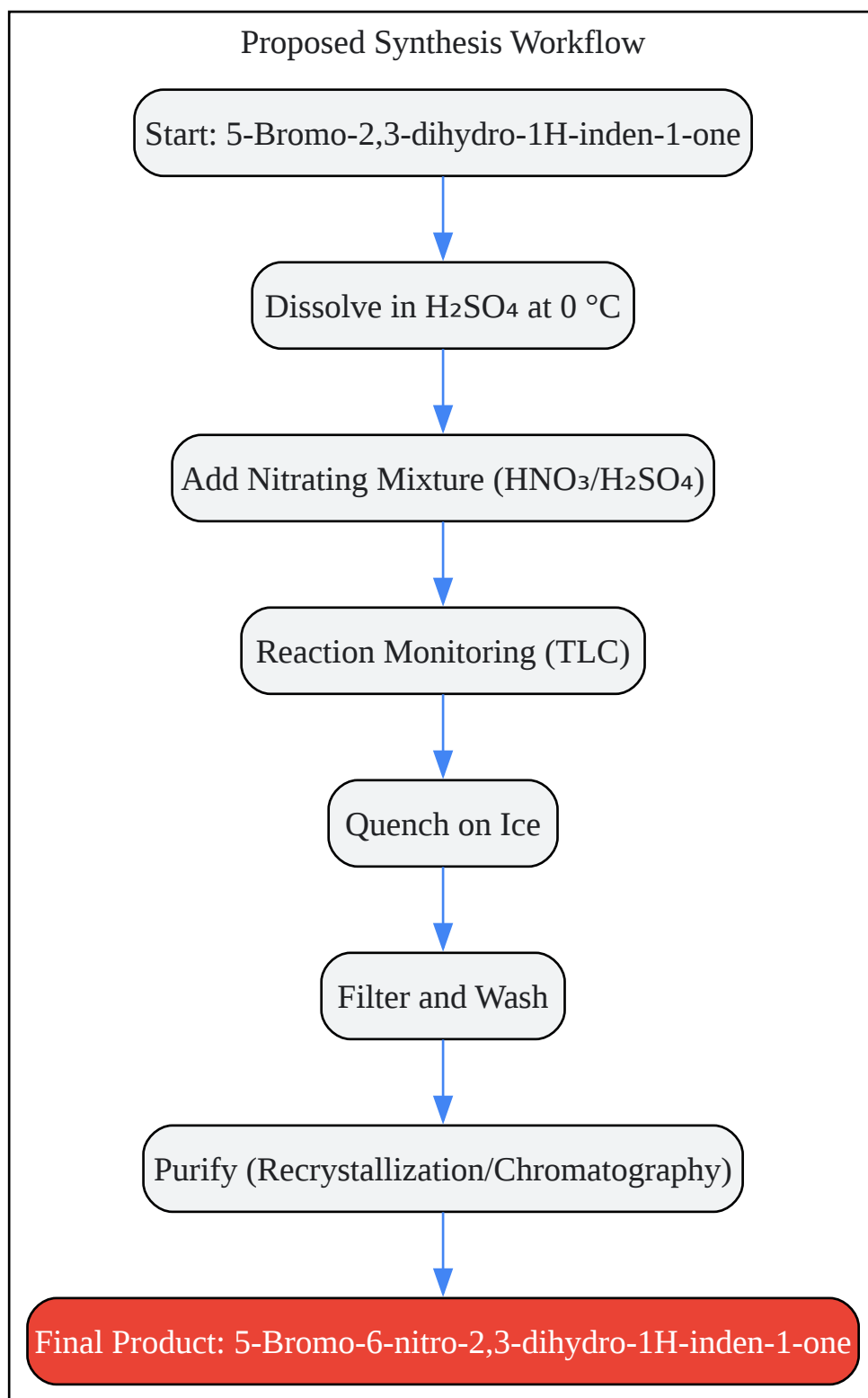
The true value of **5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one** lies in its potential as a versatile synthetic intermediate for creating novel chemical entities.

Proposed Synthetic Pathway

A logical and efficient synthesis would involve the regioselective nitration of a commercially available precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. The electron-donating effect of the fused aliphatic ring and the directing effect of the bromine atom would need to be carefully considered to achieve the desired 6-nitro substitution.

Step-by-Step Protocol (Proposed):

- **Dissolution:** Dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C) in an ice bath.
- **Nitration:** Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the solution while maintaining the low temperature to control the exothermic reaction.
- **Reaction Monitoring:** Stir the mixture for a designated period (e.g., 1-3 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the crude product.
- **Isolation and Purification:** Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure **5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one**.



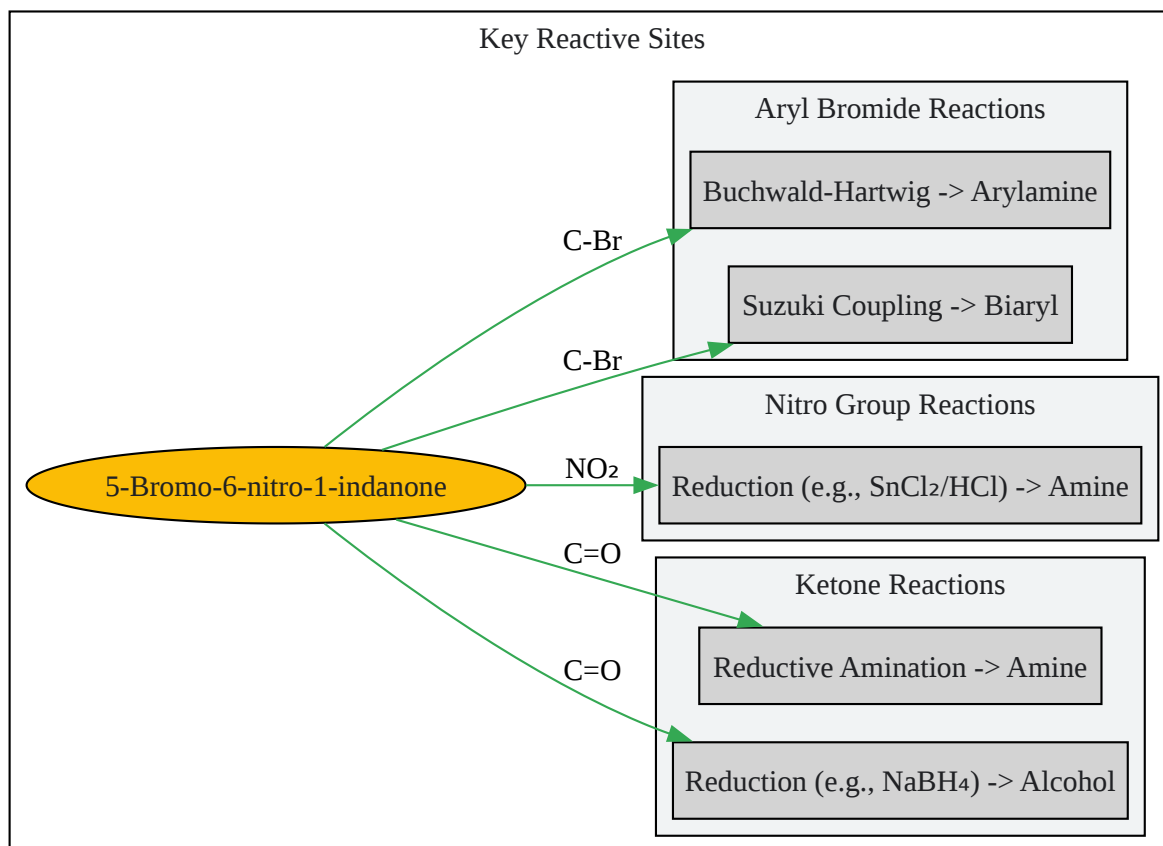
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Caption: Proposed workflow for the synthesis of the title compound.

Key Reaction Pathways and Chemical Reactivity

This molecule is equipped with three key reactive sites, making it a valuable building block for combinatorial chemistry and targeted synthesis.

- **The Ketone Carbonyl:** The ketone group can undergo a wide range of classical transformations, including reduction to the corresponding alcohol, reductive amination to introduce amine functionalities, or condensation reactions like the aldol or Knoevenagel reactions.
- **The Nitro Group:** The nitro group is a cornerstone for functional group interconversion. Its reduction provides access to the corresponding 6-amino-5-bromo-1-indanone, a critical precursor for further derivatization, such as amide bond formation or diazotization reactions. [\[9\]](#)
- **The Aryl Bromide:** The C-Br bond is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 5-position, enabling the construction of complex molecular architectures.



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Caption: Potential reaction pathways for chemical modification.

Potential Applications in Drug Discovery

The convergence of the biologically active indanone core and the pharmacologically relevant nitro group suggests that **5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one** and its derivatives are prime candidates for screening in various therapeutic areas.

- Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiparasitic agents.[10] The mechanism often involves the reduction of the nitro group within the target cell to produce toxic radical species.[3][4]

- **Anticancer Therapeutics:** The indanone scaffold is found in compounds with demonstrated anticancer activity.^[1] Derivatives of this molecule could be explored as inhibitors of specific kinases or other proteins implicated in cancer signaling pathways.
- **Neurodegenerative Diseases:** Given that the indanone core is central to the anti-Alzheimer's drug Donepezil, novel derivatives of this scaffold are of perennial interest in the search for new treatments for neurodegenerative conditions.^[2]

Part 3: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one** is not readily available, a robust safety protocol can be established based on data from structurally similar compounds containing bromo, nitro, and ketone functionalities.^{[11][12]}

GHS Hazard Classification (Inferred)

- **Acute Toxicity, Oral (Category 4):** Harmful if swallowed.
- **Skin Irritation (Category 2):** Causes skin irritation.^[7]
- **Eye Irritation (Category 2A):** Causes serious eye irritation.^[7]
- **Specific Target Organ Toxicity - Single Exposure (Category 3):** May cause respiratory irritation.^[11]

Recommended Handling Procedures

- **Engineering Controls:** All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Wear chemical safety goggles or a face shield.
 - **Hand Protection:** Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
 - **Body Protection:** Wear a standard laboratory coat.

- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one stands as a promising yet underexplored molecule. Its hybrid structure, featuring the privileged indanone scaffold and reactive nitro and bromo functionalities, positions it as a highly valuable intermediate for synthetic chemists and a compelling candidate for biological screening. This guide provides the necessary foundational knowledge—from predicted properties and spectroscopic data to proposed synthesis and potential applications—to empower researchers to unlock the full potential of this versatile chemical entity.

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